molecular formula C24H29N5O B10919000 1-benzyl-3,6-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3,6-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919000
M. Wt: 403.5 g/mol
InChI Key: CEYSAWSPZXKTFY-UHFFFAOYSA-N
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Description

1-BENZYL-3,6-DIMETHYL-N~4~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be achieved through multi-step organic synthesisSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve high yields .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions.

Scientific Research Applications

1-BENZYL-3,6-DIMETHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives. Compared to these, 1-BENZYL-3,6-DIMETHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C24H29N5O

Molecular Weight

403.5 g/mol

IUPAC Name

1-benzyl-3,6-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H29N5O/c1-15-11-21(24(30)26-18-12-19-9-10-20(13-18)28(19)3)22-16(2)27-29(23(22)25-15)14-17-7-5-4-6-8-17/h4-8,11,18-20H,9-10,12-14H2,1-3H3,(H,26,30)

InChI Key

CEYSAWSPZXKTFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4CC5CCC(C4)N5C

Origin of Product

United States

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